Azaperone

Descripción

Azaperone is a pyridinylpiperazine and butyrophenone agent that is capable of eliciting neuroleptic sedative and antiemetic effects. It is subsequently employed predominantly as a veterinary tranquilizer and mainly for pigs and elephants. At the same time, the agent generally does not see equine use as particular adverse reactions may happen. More rarely it may be used in humans as an antipsychotic drug, but this is uncommon.

AZAPERONE is a small molecule drug with a maximum clinical trial phase of II.

A butyrophenone used in the treatment of PSYCHOSES.

See also: Trifluperidol (related).

Structure

3D Structure

Propiedades

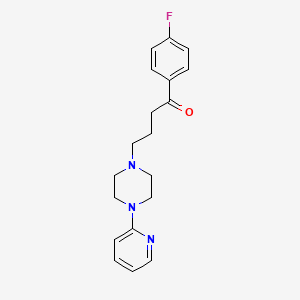

IUPAC Name |

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDAFGWCDAMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045361 |

Source

|

| Record name | Azaperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649-18-9 |

Source

|

| Record name | Azaperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1649-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaperone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001649189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azaperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19BV78AK7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Azaperone in Swine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone neuroleptic, is widely utilized in the swine industry for its sedative and anti-aggressive properties. Its primary mechanism of action involves the antagonism of central dopamine D2 receptors. This action disrupts the normal dopaminergic signaling pathways associated with arousal, motivation, and motor control, leading to a state of tranquilization. Additionally, azaperone exhibits affinity for other receptors, including dopamine D1, α1-adrenergic, and, at higher concentrations, serotonin and histamine receptors, which contribute to its overall pharmacological profile, including its cardiovascular effects. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the effects of azaperone in swine, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Pharmacodynamics: Receptor Interactions

Azaperone's primary therapeutic effects are mediated through its interaction with several key neurotransmitter receptors in the central nervous system (CNS) and periphery. As a member of the butyrophenone class of antipsychotics, its principal mechanism is the blockade of dopamine D2 receptors.[1][2] However, its pharmacological profile is broader, contributing to both its desired effects and potential side effects.

Dopaminergic System

The most significant action of azaperone is its antagonism of the G-protein coupled dopamine D2 receptor.[1][2] By blocking these receptors, azaperone reduces dopaminergic neurotransmission, leading to a calming effect and a reduction in aggression.[1][3] Azaperone also interacts with dopamine D1 receptors, although its affinity for D2 receptors is considered central to its sedative properties.

Adrenergic System

Azaperone also possesses anti-adrenergic properties, primarily through the antagonism of α1-adrenergic receptors.[1][2] This action contributes to its sedative effects and is also responsible for some of its cardiovascular side effects, such as vasodilation and a potential drop in blood pressure.[2]

Serotonergic and Histaminergic Systems

At higher concentrations, azaperone can also antagonize serotonin and histamine receptors.[2] These interactions may further contribute to its sedative and anxiolytic effects.

Table 1: Receptor Binding Affinities (Ki values) of Haloperidol (as a proxy for Azaperone)

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 0.66 - 2.84 |

| Dopamine D1 | Moderate Affinity |

| α1-Adrenergic | High Affinity |

| Serotonin (5-HT2A) | 120 |

| Histamine H1 | 1890 |

Signaling Pathways

The binding of azaperone to its target receptors initiates a cascade of intracellular events that ultimately produce its physiological effects.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, when activated by dopamine, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). By antagonizing the D2 receptor, azaperone prevents this inhibition, thereby modulating downstream signaling pathways that are dependent on cAMP and protein kinase A (PKA).

Alpha-1 Adrenergic Receptor Signaling Pathway

The α1-adrenergic receptor is another GPCR that, upon activation by norepinephrine or epinephrine, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Azaperone's antagonism of the α1-adrenergic receptor blocks this cascade, leading to smooth muscle relaxation and vasodilation.

Pharmacokinetics

The route of administration significantly impacts the pharmacokinetic profile of azaperone in swine.

Table 2: Pharmacokinetic Parameters of Azaperone in Swine

| Parameter | Intramuscular (IM) Administration | Oral Administration |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes[1][4] | ~30 minutes[4] |

| Elimination Half-life | Biphasic: ~20 minutes and ~150 minutes[2] | Not well-documented |

| Metabolism | Rapidly metabolized, with the major metabolite being azaperol.[2] Other pathways include hydroxylation and oxidative dearylation.[2] | Subject to first-pass metabolism |

| Excretion | Primarily renal (70-90%) and to a lesser extent fecal (1-6%) within 48 hours.[2] | Not well-documented |

| Bioavailability | High | Lower than IM due to first-pass metabolism |

Parenterally administered azaperone distributes rapidly, with brain concentrations reaching 2- to 6-fold higher than those in the blood.[2] The major metabolite, azaperol, has approximately one-quarter of the sedative effect of azaperone.[2]

Experimental Protocols

In Vivo Sedation and Anti-Aggression Assessment in Weaned Piglets

Objective: To evaluate the efficacy of different doses and routes of administration of azaperone on sedation and aggression in weaned piglets.

Experimental Design:

-

Animals: Weaned piglets, typically 3-4 weeks of age, housed in groups.

-

Groups:

-

Control group: Saline administration.

-

Treatment group(s): Azaperone administered at varying doses (e.g., 2 mg/kg, 4 mg/kg, 8 mg/kg) and routes (e.g., intramuscular, oral, intranasal).

-

-

Procedure:

-

Baseline behavioral observations are recorded.

-

Azaperone or saline is administered to the respective groups.

-

At predefined time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-administration, behavioral assessments are conducted by trained observers blinded to the treatment groups.

-

-

Behavioral Scoring:

-

Sedation Score: A numerical scale is used to assess the level of sedation (e.g., 0 = alert and active, 1 = calm, 2 = drowsy, slight ataxia, 3 = sternal recumbency, 4 = lateral recumbency).

-

Aggression Score: Following the mixing of unfamiliar pigs, the frequency and duration of aggressive behaviors (e.g., biting, pushing, fighting) are recorded over a set observation period.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA, Kruskal-Wallis test) is used to compare the sedation and aggression scores between the control and treatment groups at different time points.

In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of azaperone for specific receptors (e.g., dopamine D2, α1-adrenergic) in porcine brain tissue.

Materials:

-

Porcine brain tissue (e.g., striatum for dopamine receptors).

-

Radioligand with high affinity for the target receptor (e.g., [3H]spiperone for D2 receptors).

-

Azaperone and other competing ligands.

-

Homogenization buffer and assay buffer.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Porcine brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Binding Assay:

-

A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled azaperone.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis:

-

The concentration of azaperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

The mechanism of action of azaperone in swine is multifactorial, with its primary sedative and anti-aggressive effects stemming from the potent antagonism of dopamine D2 receptors. Its interactions with α1-adrenergic and other receptors further shape its pharmacological profile. A thorough understanding of these molecular interactions, signaling pathways, and pharmacokinetic properties is crucial for the safe and effective use of azaperone in swine production and for the development of novel veterinary neuroleptics. Further research is warranted to elucidate the precise receptor binding affinities of azaperone in porcine tissues to refine our understanding of its dose-dependent effects.

References

An In-depth Technical Guide to the Pharmacological Properties of Azaperone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a potent neuroleptic agent belonging to the butyrophenone class of drugs.[1][2][3] Primarily utilized in veterinary medicine, it serves as a sedative and tranquilizer, most notably for reducing aggression and stress in swine.[1][4] Its pharmacological profile is characterized by a primary antagonism of central dopamine D2 receptors, a hallmark of butyrophenone antipsychotics.[5][6][7] This guide provides a comprehensive technical overview of Azaperone's pharmacodynamics, pharmacokinetics, and the experimental methodologies used to elucidate these properties.

Pharmacodynamics

The pharmacodynamic effects of Azaperone are primarily driven by its interaction with various neurotransmitter receptors in the central nervous system (CNS).

Mechanism of Action

As a typical butyrophenone, Azaperone's principal mechanism of action is the blockade of dopamine D2 receptors in the brain.[3][5][8] This antagonism interferes with dopaminergic signaling, leading to sedation, reduced aggression, and a state of indifference to the surrounding environment.[5][9] In addition to its high affinity for D2 receptors, Azaperone also interacts with D1, alpha-1 adrenergic, and histamine H1 receptors, which contributes to its broader pharmacological effects, including potential hypotension.[1][6][10]

Receptor Binding Profile

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Antipsychotics

| Compound | Dopamine D2 | Dopamine D1 | 5-HT2A | α1-Adrenergic | Histamine H1 |

|---|---|---|---|---|---|

| Haloperidol | 0.5 - 1.5 | ~200 | ~10 | ~5 | ~100 |

| Spiperone | < 0.1 | ~10 | ~1 | ~10 | ~20 |

| Azaperone | High | Moderate | Moderate | High | Moderate |

| Clozapine | 135 - 190 | ~90 | ~15 | ~7 | ~10 |

| Olanzapine | 12.8 - 21.4 | ~30 | ~4 | ~20 | ~7 |

Note: Data compiled from multiple sources for illustrative purposes.[11][12] Azaperone's profile is described qualitatively based on its known pharmacological effects as a potent α-receptor blocker at low doses and a D2 blocker at higher doses.[9][10]

Signaling Pathway

Azaperone's antagonism of the D2 receptor interrupts the Gi/o-coupled signaling pathway. Dopamine D2 receptors are inhibitory G-protein coupled receptors (GPCRs).[13] When activated by dopamine, they inhibit the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[13][14] By blocking this receptor, Azaperone prevents this inhibitory effect, thereby modulating downstream neuronal activity.

References

- 1. Azaperone - Wikipedia [en.wikipedia.org]

- 2. Butyrophenones | Semantic Scholar [semanticscholar.org]

- 3. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. Azaperone - LKT Labs [lktlabs.com]

- 11. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]

Azaperone's Dopamine Receptor Antagonist Activity in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azaperone, a butyrophenone neuroleptic, exerts its primary pharmacological effects through the antagonism of dopamine receptors, exhibiting activity at both D1 and D2 subtypes. This in-depth technical guide consolidates the current understanding of azaperone's dopamine receptor antagonist activity from preclinical animal models. It provides a comprehensive overview of its receptor binding affinity, in vivo behavioral effects, and the underlying signaling pathways. Detailed experimental protocols for key assays used to characterize azaperone's pharmacological profile are also presented, alongside visual representations of experimental workflows and signaling cascades to facilitate a deeper understanding of its mechanism of action.

Introduction

Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic drug utilized primarily in veterinary medicine as a tranquilizer, particularly in swine to mitigate aggression.[1][2] Its sedative and antiemetic properties stem from its interaction with the central nervous system, where it acts as a dopamine antagonist.[2] Understanding the nuances of its engagement with dopamine receptor subtypes is crucial for elucidating its therapeutic effects and potential side-effect profile. This guide provides a detailed examination of the quantitative data and experimental methodologies that form the basis of our current knowledge of azaperone's dopamine receptor antagonist activity in animal models.

Quantitative Data on Azaperone's Dopamine Receptor Activity

The following tables summarize the available quantitative data on azaperone's interaction with dopamine receptors and its effects in various animal models.

Table 1: In Vitro Dopamine Receptor Binding Affinity of Azaperone

| Receptor Subtype | Animal Model/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Dopamine D2 | Rat Striatum | [3H]Spiperone | Not Reported | 4.8 | Leysen et al. (1982) |

| Dopamine D1 | Not Specified | Not Specified | Not Reported | Not Reported | - |

Table 2: In Vivo Behavioral Effects of Azaperone in Animal Models

| Animal Model | Behavioral Test | Dose Range | Route of Administration | Observed Effects | Reference |

| Pigs | Aggression/Fighting | 0.4 - 2.0 mg/kg | Intramuscular (i.m.) | Reduction in fighting and aggressive behavior. | [1][3] |

| Rats | Dominant-Subordinate Behavior | 0.16 - 5.0 mg/kg | Not Specified | Dose-dependent weakening and reversal of dominance. | [1] |

| Ponies | Sedation | 0.4 - 0.8 mg/kg | Intramuscular (i.m.) | Sedation with onset within 10 minutes, lasting 2-6 hours. | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the dopamine receptor antagonist activity of azaperone.

Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of azaperone for dopamine D1 and D2 receptors.

Materials:

-

Tissue Preparation: Striatal tissue from rats, known for its high density of dopamine receptors.

-

Radioligands:

-

For D2 receptors: [3H]Spiperone or [3H]Raclopride.

-

For D1 receptors: [3H]SCH 23390.

-

-

Unlabeled Ligand: Azaperone in a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled azaperone.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the azaperone concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay Workflow

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of azaperone administration on dopamine levels in the striatum or nucleus accumbens of rats.

Materials:

-

Animal Model: Adult male Wistar or Sprague-Dawley rats.

-

Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.

-

Surgical Equipment: Stereotaxic apparatus, drill, etc.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Azaperone Solution: For systemic or local administration.

-

Fraction Collector: To collect dialysate samples at timed intervals.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine quantification.

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for a defined period (e.g., 1-2 hours) to establish stable dopamine levels.

-

Drug Administration: Administer azaperone either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of azaperone.

In Vivo Microdialysis Experimental Workflow

Signaling Pathways

Azaperone's antagonist activity at dopamine D1 and D2 receptors interferes with the downstream signaling cascades initiated by dopamine.

-

D1-like Receptor (D1 and D5) Antagonism: D1-like receptors are coupled to Gs/olf proteins. Their activation by dopamine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking these receptors, azaperone prevents this signaling cascade, thereby inhibiting the cellular responses mediated by D1 receptor activation.

-

D2-like Receptor (D2, D3, and D4) Antagonism: D2-like receptors are coupled to Gi/o proteins. Their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Azaperone's antagonism of D2-like receptors blocks this inhibitory effect, which can lead to a disinhibition of adenylyl cyclase and potentially an increase in cAMP levels, depending on the basal tone of the system.

References

- 1. The effects of azaperone, a sedative neuroleptic of the butyrophenone series, on dominant-subordinate behaviour in wistar rats competing for food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaperone - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. The applied pharmacology of azaperone in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroleptic Profile of Azaperone: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone neuroleptic, exerts its primary effects on the central nervous system through the antagonism of dopamine receptors. This technical guide provides an in-depth analysis of the neuroleptic properties of Azaperone, focusing on its mechanism of action at the molecular level. It includes a summary of available quantitative data on its receptor binding affinities, detailed experimental protocols for assessing its neuropharmacological effects, and visual representations of its signaling pathways and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of neuroleptic agents.

Introduction

Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic drug primarily utilized in veterinary medicine as a tranquilizer and sedative.[1] Its pharmacological action is predominantly characterized by its antagonism of dopamine receptors, though it also exhibits some antihistaminic and anticholinergic properties.[1][2][3] The sedative and anti-aggressive effects of Azaperone make it a subject of interest for understanding the neurobiology of stress and aggression, as well as for the development of novel psychotropic agents. This guide delves into the core neuroleptic effects of Azaperone on the central nervous system, providing a technical overview of its pharmacodynamics.

Mechanism of Action

The primary neuroleptic effect of Azaperone is attributed to its ability to block dopamine receptors in the central nervous system.[4] It is known to bind to both D1 and D2 dopamine receptors.[5] By antagonizing these receptors, particularly in the mesolimbic and nigrostriatal pathways, Azaperone reduces dopaminergic neurotransmission.[6] This action is believed to underlie its sedative, antiemetic, and aggression-reducing properties.[4] At higher concentrations, Azaperone has also been reported to antagonize histamine and serotonin receptors, contributing to its broader pharmacological profile.[6]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of Azaperone to various neurotransmitter receptors. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger affinity.

| Receptor Subtype | Ki (nM) | Species | Tissue Source | Radioligand | Reference |

| Dopamine D1 | Data not available | ||||

| Dopamine D2 | Data not available | ||||

| Serotonin 5-HT1A | Data not available | ||||

| Serotonin 5-HT2A | Data not available | ||||

| Alpha-1 Adrenergic | Data not available | ||||

| Histamine H1 | Data not available | ||||

| Muscarinic M1 | Data not available |

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a standard method for determining the receptor binding affinity (Ki) of a compound like Azaperone using a competitive radioligand binding assay.

4.1.1. Materials

-

Tissue Preparation: Brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).

-

Test Compound: Azaperone, dissolved in a suitable solvent.

-

Incubation Buffer: Typically a Tris-based buffer containing ions and other additives to optimize binding.

-

Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

4.1.2. Procedure

-

Incubation: A mixture containing the membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the unlabeled test compound (Azaperone) is incubated in the assay buffer.

-

Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.3. Experimental Workflow Diagram

Caption: Workflow for In Vitro Receptor Binding Assay.

In Vivo Microdialysis (General Protocol)

This protocol describes a general method for measuring the effects of Azaperone on the extracellular levels of dopamine and serotonin and their metabolites in the brain of a freely moving animal.

4.2.1. Materials

-

Animal Model: Typically rats or mice.

-

Stereotaxic Surgery: To implant a guide cannula into the specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Microdialysis Probe: A small, semi-permeable membrane at the tip that is inserted into the guide cannula.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant, slow flow rate.

-

Fraction Collector: To collect the dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is commonly used to separate and quantify the neurotransmitters and their metabolites in the dialysate.

4.2.2. Procedure

-

Surgery and Recovery: A guide cannula is surgically implanted into the target brain region of the anesthetized animal. The animal is allowed to recover from the surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline levels of the neurotransmitters.

-

Drug Administration: Azaperone is administered to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Dialysate samples continue to be collected to measure the changes in neurotransmitter levels over time following drug administration.

-

Analysis: The collected dialysate samples are analyzed by HPLC-ECD to determine the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

4.2.3. Experimental Workflow Diagram

Caption: Workflow for In Vivo Microdialysis Experiment.

Signaling Pathways

Dopaminergic Pathway Antagonism by Azaperone

Azaperone acts as an antagonist at postsynaptic dopamine D2 receptors. In a typical dopaminergic synapse, dopamine released from the presynaptic neuron binds to D2 receptors on the postsynaptic neuron, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By blocking these receptors, Azaperone prevents the inhibitory effect of dopamine, thereby modulating the downstream signaling cascade.

Caption: Azaperone's Antagonism of the D2 Receptor Pathway.

Potential Serotonergic Pathway Modulation by Azaperone

At higher concentrations, Azaperone may exert antagonistic effects on serotonin 5-HT2A receptors. The activation of 5-HT2A receptors by serotonin typically leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Azaperone's potential blockade of this receptor would inhibit these downstream signaling events.

Caption: Potential Antagonism of the 5-HT2A Receptor Pathway.

Conclusion

Azaperone is a butyrophenone neuroleptic with a well-established role as a dopamine receptor antagonist. Its effects on the central nervous system are primarily mediated through the blockade of D1 and D2 receptors, leading to its sedative and anti-aggressive properties. While its interaction with other neurotransmitter systems, such as the serotonergic and histaminergic systems, is acknowledged, a comprehensive quantitative understanding of its receptor binding profile remains an area for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the detailed neuropharmacology of Azaperone and similar compounds. A more complete elucidation of its molecular interactions will be crucial for the development of more targeted and effective neuroleptic agents.

References

- 1. Receptor binding profile of R 41 468, a novel antagonist at 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Use of Azaperone - VIN [vin.com]

Azaperone for Stress Reduction in Laboratory Pigs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone, a butyrophenone neuroleptic, is a widely utilized tranquilizer in veterinary medicine, particularly in swine, for the mitigation of stress and aggression.[1][2] Its sedative and antiemetic properties make it a valuable tool in laboratory settings for managing stress associated with handling, transport, mixing of unfamiliar animals, and pre-anesthetic procedures.[3][4] This technical guide provides a comprehensive overview of the use of azaperone for stress reduction in laboratory pigs, with a focus on its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Mechanism of Action

Azaperone primarily functions as a dopamine D2 receptor antagonist.[1][5][6] By blocking these receptors in the central nervous system, particularly in the reticular activating system, it induces a state of sedation and reduces anxiety.[6] Additionally, azaperone exhibits some antihistaminic and anticholinergic properties.[1][7] It also interacts with serotonin receptors, acting as a partial agonist at 5-HT1A receptors, which contributes to its anxiolytic effects.[8]

Signaling Pathways

The primary signaling cascade initiated by azaperone involves the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). This action inhibits the dissociation of the Gαi subunit from the Gβγ dimer, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

The interaction of azaperone with the 5-HT1A receptor, another GPCR, also influences neuronal activity. As a partial agonist, it modulates the receptor's response to serotonin, contributing to the overall anxiolytic effect.

Quantitative Data on Efficacy

The efficacy of azaperone in reducing stress and aggression in pigs has been quantified in numerous studies. The following tables summarize key findings on behavioral and physiological parameters.

Table 1: Effects of Azaperone on Aggressive Behavior in Pigs

| Dosage (mg/kg) | Administration Route | Study Population | Key Findings | Reference |

| 2.2 | Intramuscular (IM) | Growing pigs | Reduced total fighting time from 309.8 min (saline) to 189.6 min. | [5] |

| 1.5 | Intramuscular (IM) | Adult boars | Reduced the intensity and ferocity of fighting but did not eliminate aggressive behavior. | [9] |

| 1.0 | Intramuscular (IM) | Growing pigs | Reduced total fighting time compared to saline control. | [6] |

Table 2: Effects of Azaperone on Physiological Stress Markers in Pigs

| Dosage (mg/kg) | Administration Route | Parameter | Effect | Reference |

| 2.0 | Intramuscular (IM) | Serum Cortisol | Transient suppression of cortisol release observed ~30 minutes post-treatment. | [10] |

| 4.0 | Oral | Serum Cortisol | No significant difference in cortisol concentrations compared to control. | [11] |

| Not specified | Intramuscular (IM) | Heart Rate | Decrease of 30-35 beats/minute from control values. | [12] |

| Not specified | Intramuscular (IM) | Arterial Blood Pressure | Decrease of 30 mm of Hg from control values. | [12] |

| 3.0 (in combination) | Intranasal (IN) | Heart Rate | Initial tachycardia followed by a reduction from 5 to 90 minutes post-administration. | [13] |

| 3.0 (in combination) | Intramuscular (IM) | Heart Rate | Initial tachycardia followed by a reduction from 5 to 90 minutes post-administration. | [13] |

Table 3: Pharmacokinetics of Azaperone in Pigs

| Dosage (mg/kg) | Administration Route | Onset of Action | Peak Effect | Duration of Action | Reference |

| 1.0 - 8.0 | Intramuscular (IM) | 5 - 20 minutes | ~30 minutes | 2 - 6 hours | [6] |

| 2.0 | Intramuscular (IM) | ~15 minutes | Not specified | 2 - 4 hours | [14] |

| 4.0 | Intranasal (IN) | Slower than IM | Not specified | Comparable sedation to 2 mg/kg IM | [9][15] |

| 4.0 | Oral | Slower than IM | Not specified | Clinically comparable sedation to 2 mg/kg IM | [16] |

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible data in studies involving azaperone. The following sections provide methodologies for key experimental procedures.

Experimental Workflow for Assessing Azaperone Efficacy

References

- 1. benchchem.com [benchchem.com]

- 2. actavet.vfu.cz [actavet.vfu.cz]

- 3. Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of an Acclimation Period for Swine in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]

- 9. The Effect of Azaperone on the Agonistic Behaviour of Boars: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butorphanol–Azaperone–Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cardiopulmonary effects of the combination of neuroleptic azaperone and hypnotic metomidate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs [frontiersin.org]

- 14. selleckchem.com [selleckchem.com]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Azaperone in Sedative Combinations for Non-Human Primates: An Analysis of Initial Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on the use of Azaperone, a butyrophenone neuroleptic, in sedative combinations for non-human primates. While studies focusing solely on Azaperone for sedation in these species are limited, its application in combination with other agents, such as butorphanol and medetomidine, has been documented. This guide synthesizes the available quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and drug development in this area.

Mechanism of Action: Dopamine Antagonism

Azaperone is a neuroleptic drug that belongs to the butyrophenone class.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[3][4] By blocking these receptors, Azaperone reduces dopaminergic activity, which leads to sedation and a reduction in aggression.[3][5] This antagonism of D2 receptors is a key characteristic of many antipsychotic and sedative medications.[6][7][8] While it primarily targets dopamine receptors, Azaperone also exhibits some antihistaminic and anticholinergic properties.[4] The sedative effects of neuroleptics like Azaperone are believed to result from the concurrent blockade of both D1 and D2 dopamine receptors.[9]

Experimental Protocols in Non-Human Primates

Initial studies have investigated Azaperone as part of a combination drug regimen, commonly referred to as BAM, which also includes butorphanol (an opioid analgesic) and medetomidine (an alpha-2 adrenergic agonist).[10][11] The following protocols have been documented in rhesus macaques and black howler monkeys.

Study in Rhesus Macaques (Macaca mulatta)

-

Objective: To evaluate the efficacy and safety of two different doses of a butorphanol, azaperone, and medetomidine (BAM) combination for immobilization.[11]

-

Drug Combination: A solution containing butorphanol (27.3 mg/mL), azaperone (9.1 mg/mL), and medetomidine (10.9 mg/mL).[10][11]

-

Dosage: Two doses were tested: 16 µL/kg and 24 µL/kg, administered via intramuscular (IM) injection.[10][11]

-

Monitoring: Physiologic parameters, including pulse rate, mean arterial pressure, and peripheral oxygen saturation, were monitored every 5 minutes.[11][12]

-

Endpoints: Experimental endpoints were established for hypoxemia (≤85% SpO2 with oxygen), bradycardia (≤80 bpm for two consecutive readings), hypotension (MAP ≤50 mm Hg), and hypothermia (≤97 °F).[11]

-

Reversal: If an experimental endpoint was reached, medetomidine was reversed with atipamezole (0.22 mg/kg IM).[11]

Study in Black Howler Monkeys (Alouatta pigra)

-

Objective: To assess the safety and efficacy of the BAM combination for immobilization for noninvasive procedures.[13]

-

Drug Combination: A compounded solution of butorphanol (27.3 mg/ml), azaperone (9.1 mg/ml), and medetomidine (10.9 mg/ml).[13]

-

Dosage: A target dose of 0.02 ml/kg was administered intramuscularly.[13] This resulted in mean dosages of 0.55 mg/kg butorphanol, 0.19 mg/kg azaperone, and 0.22 mg/kg medetomidine.[13]

-

Monitoring: Heart rate, respiratory rate, arterial blood pressure, SpO2, and rectal temperature were measured at 5-minute intervals.[13]

-

Reversal: At the completion of the procedure, naltrexone and atipamezole were administered intramuscularly to reverse the effects of butorphanol and medetomidine, respectively.[13]

References

- 1. britannica.com [britannica.com]

- 2. Butyrophenone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 4. Azaperone - Wikipedia [en.wikipedia.org]

- 5. vtech.global [vtech.global]

- 6. droracle.ai [droracle.ai]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 9. Synchronization of the EEG and sedation induced by neuroleptics depend upon blockade of both D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butorphanol–Azaperone–Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butorphanol-Azaperone-Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bioone.org [bioone.org]

An In-depth Technical Guide to Azaperone for Wildlife Tranquilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a butyrophenone neuroleptic agent widely utilized in veterinary medicine for its tranquilizing and sedative effects. In the realm of wildlife management and conservation, it serves as a critical tool for the chemical immobilization of various species, facilitating procedures such as translocation, collaring, and medical treatment. This technical guide provides a comprehensive overview of the use of Azaperone for wildlife tranquilization, with a focus on its mechanism of action, efficacy, and application in combination with other anesthetic agents. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to support further research and drug development in this field.

Mechanism of Action

Azaperone primarily functions as a potent antagonist of dopamine D2 receptors in the central nervous system.[1][2] This antagonism is the principal mechanism underlying its sedative and tranquilizing effects. By blocking D2 receptors, Azaperone modulates dopaminergic neurotransmission, leading to a reduction in motor activity and a state of calmness. Additionally, Azaperone exhibits some affinity for D1 dopamine receptors and alpha-1 adrenergic receptors, which may contribute to its overall pharmacological profile, including peripheral vasodilation.[1]

Signaling Pathway of Azaperone (D2 Receptor Antagonism)

The tranquilizing effects of Azaperone are initiated by its binding to and blocking of D2 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi/o). The binding of Azaperone prevents the endogenous ligand, dopamine, from activating the receptor. This leads to the inhibition of adenylyl cyclase, a downstream effector enzyme. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA). PKA is responsible for phosphorylating various downstream targets, including ion channels and transcription factors, that regulate neuronal excitability. By inhibiting this cascade, Azaperone ultimately leads to a reduction in neuronal firing and the consequent sedative and tranquilizing effects.

Efficacy and Dosage in Wildlife Species

Azaperone is rarely used as a sole immobilizing agent in wildlife due to its lack of analgesic properties and variable sedative effects when used alone. It is most commonly and effectively used in combination with other drugs, such as opioids (e.g., etorphine, butorphanol) and alpha-2 adrenergic agonists (e.g., medetomidine, xylazine), to achieve balanced and safe anesthesia. The "BAM" combination, consisting of Butorphanol, Azaperone, and Medetomidine, is a widely used and effective formulation for the immobilization of a variety of wildlife species.

The following tables summarize quantitative data on the use of Azaperone in combination with other agents for the tranquilization of various wildlife species.

Table 1: Azaperone Combination Dosages in Various Wildlife Species

| Species | Drug Combination | Azaperone Dosage (mg/kg) | Other Drug Dosages (mg/kg) | Citation(s) |

| American Black Bear (Ursus americanus) | Butorphanol, Azaperone, Medetomidine (BAM) | 0.22 | Butorphanol: 0.65, Medetomidine: 0.26 | |

| American Bison (Bison bison) | Nalbuphine, Medetomidine, Azaperone (NalMed-A) | 0.08 | Nalbuphine: 0.4, Medetomidine: 0.08 | |

| Caribou (Rangifer tarandus granti) | Butorphanol, Azaperone, Medetomidine (BAM) | 0.17 - 0.22 | Butorphanol: 0.51 - 0.65, Medetomidine: 0.20 - 0.26 | |

| Elk (Cervus canadensis) | Butorphanol, Azaperone, Medetomidine (BAM) | 0.11 - 0.22 | Butorphanol: 0.17 - 0.34, Medetomidine: 0.07 - 0.13 | |

| Fallow Deer (Dama dama) | Detomidine, Ketamine, Azaperone | 0.3 | Detomidine: 0.2, Ketamine: 2.0 | |

| Masai Giraffe (Giraffa camelopardalis tippelskirchi) | Etorphine, Azaperone | 0.07 | Etorphine: 0.012 | |

| Moose (Alces alces) | Butorphanol, Azaperone, Medetomidine (BAM) | 0.066 | Butorphanol: 0.20, Medetomidine: 0.079 | |

| Rhesus Macaque (Macaca mulatta) | Butorphanol, Azaperone, Medetomidine (BAM) | 0.15 - 0.22 | Butorphanol: 0.44 - 0.66, Medetomidine: 0.17 - 0.26 | |

| Wapiti (Cervus canadensis) | Xylazine, Azaperone | 0.2 | Xylazine: 1.3 | |

| White-tailed Deer (Odocoileus virginianus) | Butorphanol, Azaperone, Medetomidine (BAM) | 0.27 - 0.36 | Butorphanol: 0.34 - 0.43, Medetomidine: 0.11 - 0.14 |

Table 2: Induction and Recovery Times with Azaperone Combinations

| Species | Drug Combination | Induction Time (minutes) | Recovery Time (minutes) | Antagonist(s) | Citation(s) |

| American Black Bear (Ursus americanus) | Nalbuphine, Medetomidine, Azaperone (NalMed-A) | 16.2 ± 0.9 | 19 ± 1.6 | Naltrexone, Atipamezole | |

| American Bison (Bison bison) | Nalbuphine, Medetomidine, Azaperone (NalMed-A) | Mean S1: 18, Mean S2: 33 | - | Naltrexone, Atipamezole | |

| Caribou (Rangifer tarandus granti) | Butorphanol, Azaperone, Medetomidine (BAM) | 5.3 ± 2.1 | 2.3 ± 0.4 | Naltrexone, Atipamezole | |

| Elk (Cervus canadensis) | Butorphanol, Azaperone, Medetomidine (BAM) | - | ~ 5 | Atipamezole, Tolazoline | |

| Fallow Deer (Dama dama) | Detomidine, Ketamine, Azaperone | 10.7 ± 6.4 | < 20 | Atipamezole | |

| Moose (Alces alces) | Butorphanol, Azaperone, Medetomidine (BAM) | 9.2 ± 0.6 | 7.2 ± 0.5 | Naltrexone, Atipamezole | |

| Rhesus Macaque (Macaca mulatta) | Butorphanol, Azaperone, Medetomidine (BAM) | 4.0 ± 1.2 | 11.9 ± 9.1 | Atipamezole | |

| Wapiti (Cervus canadensis) | Xylazine, Azaperone | 6.7 | < 14 | Tolazoline |

Induction and recovery times are presented as mean ± standard deviation or range where available.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the safety and welfare of the animals, as well as the collection of reliable scientific data. The following sections outline key methodologies for the use of Azaperone-based combinations in wildlife tranquilization.

Drug Preparation and Administration

-

Dosage Calculation: Calculate the required volume of each drug based on the estimated body weight of the animal and the desired dosage (mg/kg).

-

Drug Combination: If using a combination like BAM, the individual drugs are typically drawn into a single syringe for simultaneous administration. Commercially prepared combinations are also available.

-

Administration: The drug combination is administered via intramuscular (IM) injection, typically using a remote delivery system such as a dart gun. The preferred injection site is a large muscle mass, such as the quadriceps or gluteal muscles.

Physiological Monitoring

Continuous monitoring of vital signs is essential throughout the immobilization period to assess the animal's physiological status and to detect any adverse effects promptly.

-

Parameters to Monitor:

-

Heart Rate (HR): Monitored using a stethoscope or an electrocardiogram (ECG).

-

Respiratory Rate (RR): Monitored by observing chest excursions or using a capnograph.

-

Oxygen Saturation (SpO2): Measured using a pulse oximeter with the probe placed on the tongue, ear, or other thinly vascularized tissue.

-

Rectal Temperature: Measured using a digital thermometer.

-

Blood Pressure: Can be measured indirectly using an oscillometric device with an appropriately sized cuff.

-

-

Monitoring Frequency: Physiological parameters should be recorded at regular intervals, typically every 5 to 10 minutes.

Anesthetic Depth Assessment

The depth of anesthesia should be assessed to ensure it is adequate for the intended procedure while avoiding an overly deep plane of anesthesia.

-

Reflexes:

-

Palpebral Reflex: Gently touching the corner of the eye to assess for a blink response.

-

Pedal Reflex: Pinching the webbing between the toes to assess for a withdrawal response.

-

-

Muscle Tone: Assessed by manipulating the limbs to determine the degree of relaxation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the chemical immobilization of wildlife using an Azaperone-based combination.

Conclusion

Azaperone remains a valuable and effective neuroleptic for the tranquilization of a wide range of wildlife species, particularly when used in combination with other anesthetic agents. Its primary mechanism of action through D2 dopamine receptor antagonism provides reliable sedation, contributing to safer and more effective wildlife management and research. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field, with the aim of promoting best practices and encouraging further research into the development of even safer and more effective immobilization protocols for the conservation of wildlife.

References

The Anti-Aggressive Properties of Azaperone in Pigs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the anti-aggressive properties of Azaperone, a butyrophenone neuroleptic agent widely used in the swine industry. Azaperone is a valuable tool for managing aggression-related welfare and production issues that arise from social mixing, transport, and other stressful events. This document details its mechanism of action, summarizes key quantitative data from experimental studies, outlines experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dopamine Receptor Antagonism

Azaperone's primary pharmacological effect is the blockade of central dopamine D2 receptors.[1][2] This antagonism in key brain regions associated with aggression and arousal leads to a state of sedation and reduced responsiveness to external stimuli, effectively decreasing aggressive behaviors.[3] While its primary action is on the dopaminergic system, Azaperone also exhibits effects on other neurotransmitter systems. At high concentrations, it can antagonize histamine and serotonin receptors and also impacts the central and peripheral noradrenergic system.[1]

Signaling Pathway of Azaperone's Anti-Aggressive Action

Azaperone, as a D2 receptor antagonist, modulates intracellular signaling cascades that are normally initiated by dopamine. The binding of Azaperone to the D2 receptor inhibits the associated Gαi/o protein, leading to a decrease in the inhibition of adenylyl cyclase. This results in an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately leading to the observed sedative and anti-aggressive effects.

Quantitative Data on Anti-Aggressive Efficacy

The efficacy of Azaperone in reducing aggression in pigs has been quantified in several studies. The following tables summarize key findings on dosage, administration routes, and behavioral outcomes.

Table 1: Dose-Dependent Effects of Azaperone on Aggressive Behavior in Pigs

| Dosage (mg/kg BW) | Route of Administration | Target Population | Key Findings on Aggression | Citation(s) |

| 2.2 | Intramuscular (IM) | Growing-finishing pigs | Reduced total fighting time from 309.8 min (saline) to 189.6 min. | [4] |

| 1.5 | Intramuscular (IM) | Adult boars | Reduced the intensity and ferocity of fighting during peak drug activity, but did not eliminate it. | [5] |

| 2.0 | Intramuscular (IM) | Sows at weaning | Controls aggression and decreases stress due to re-grouping and hierarchical fighting. | [6] |

| 0.4 | Intramuscular (IM) | Pigs during transport | Reduces mortality and stress. | [7] |

| 2.0 | Intramuscular (IM) | Aggressive sows | Aids in the acceptance of their piglets. | [7] |

Table 2: Comparative Efficacy of Different Administration Routes on Sedation

| Dosage (mg/kg BW) | Route of Administration | Target Population | Sedation Level Achieved | Citation(s) |

| 2.0 | Intramuscular (IM) | Weaned piglets | Standard sedation level. | [8] |

| 4.0 | Buccal | Weaned piglets | Comparable sedation level to 2.0 mg/kg IM. | [8] |

| 4.0, 8.0, 12.0 | Oral | Weaned piglets | Increasing doses led to faster onset, later end, and longer duration of sedation. However, higher doses had negative effects on respiratory rate and body temperature. | [9][10] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the anti-aggressive properties of Azaperone.

Protocol for Assessing Anti-Aggressive Effects in Growing-Finishing Pigs

This protocol is based on the methodology described in the comparative study of Amperozide and Azaperone.[4]

Detailed Methodologies:

-

Animal Model: Growing-finishing pigs with an initial weight of approximately 29.8 kg.

-

Housing: Pigs are housed in pens of 15 with ad libitum access to feed.

-

Treatments:

-

Control: Saline injection (0.1 ml/kg IM).

-

Azaperone: 2.2 mg/kg IM.

-

-

Data Collection:

-

Aggression: Continuous observation from video recordings for 48 hours post-mixing. Data is summarized for each 2-hour period. Key metrics include total fighting time and the number of fights.

-

Injuries: A scoring system is used to quantify the severity of injuries to the ears and shoulders at baseline and on days 1, 2, 3, and 7 post-treatment.

-

Other Behaviors: Scan sampling at 2-minute intervals to record the proportion of time spent eating, drinking, and lying.

-

Production Parameters: Body weight, feed consumption, and feed efficiency are measured at regular intervals over an 84-day period.

-

Protocol for Evaluating Sedative Effects of Different Administration Routes

This protocol is a composite based on studies investigating oral and buccal administration of Azaperone.[8][9][10]

Experimental Design:

-

Subjects: Weaned piglets.

-

Groups:

-

Group A: Intramuscular (IM) Azaperone (e.g., 2 mg/kg).

-

Group B: Buccal/Oral Saline (Control).

-

Group C: Buccal/Oral Azaperone (e.g., 2 mg/kg, 4 mg/kg).

-

Group D: Buccal/Oral Azaperone (e.g., 4 mg/kg, 8 mg/kg, 12 mg/kg).

-

-

Parameters Measured:

-

Sedation Level: Assessed by response to a defined stimulus (e.g., a blunt blow of a metal rod into the metal edge of the pen).

-

Physiological Parameters: Degree of salivation, movement level (e.g., normal, ataxic, lying down), body temperature, and respiratory frequency.

-

Pharmacokinetics: Blood plasma concentrations of Azaperone at defined time points post-administration.

-

Conclusion

Azaperone is a well-established and effective anti-aggressive agent in pigs, primarily acting through the antagonism of dopamine D2 receptors. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its properties and applications. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise overview of the core concepts. Future research could focus on further elucidating the downstream effects of Azaperone on gene expression and neuronal circuitry, as well as exploring novel delivery systems to optimize its efficacy and minimize potential side effects.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Azaperone - VIN [vin.com]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Prevention and cure of aggressiveness in pigs using the sedative azaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]

- 10. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

Azaperone's Role in Modulating Physiological Stress Responses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a butyrophenone neuroleptic agent widely utilized in veterinary medicine, particularly in swine, for its sedative and anti-aggressive properties.[1][2] Its application in managing stress associated with transportation, mixing of unfamiliar animals, and farrowing has been a subject of extensive research.[3][4] This technical guide provides a comprehensive overview of azaperone's mechanism of action, its quantifiable effects on physiological stress markers, and detailed experimental protocols for its study. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and animal welfare.

Mechanism of Action

Azaperone primarily functions as a dopamine D2 receptor antagonist.[1] The physiological stress response is intricately linked to the central nervous system, particularly the hypothalamic-pituitary-adrenal (HPA) axis. During stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to release cortisol, the primary stress hormone.

Dopaminergic pathways in the brain, particularly in the hypothalamus, are known to modulate the HPA axis.[5][6] By blocking D2 receptors, azaperone is thought to interfere with the dopamine-mediated stimulation of the HPA axis, thereby attenuating the downstream release of ACTH and cortisol.[5][6] This antagonism of D2 receptors in the central nervous system leads to a state of sedation and reduced responsiveness to external stressors.[1]

Signaling Pathway of Azaperone in Stress Modulation

The following diagram illustrates the proposed signaling pathway through which azaperone modulates the physiological stress response.

Data Presentation: Effects on Physiological Parameters

The administration of azaperone has been shown to quantitatively impact several key physiological markers of stress. The following tables summarize these effects based on available research data.

Table 1: Effect of Azaperone on Hormonal Stress Markers in Pigs

| Parameter | Treatment Group | Dosage | Stressor | Change from Baseline/Control | Reference |

| Cortisol | Azaperone | Not specified | ACTH Challenge | No significant change in cortisol response to ACTH, but tethered pigs (chronic stress) showed a higher overall cortisol increase. | [7] |

| ACTH | Azaperone | Not specified | Not specified | Data not available in a quantitative format in the reviewed literature. |

Note: Quantitative data on the direct impact of azaperone on basal and stress-induced cortisol and ACTH levels in a structured tabular format is limited in the reviewed literature. Many studies describe a qualitative reduction in stress-related behaviors and physiological responses.

Table 2: Effect of Azaperone on Cardiovascular and Other Physiological Parameters in Pigs

| Parameter | Treatment Group | Dosage | Administration Route | Observation | Reference |

| Heart Rate | Azaperone | Not specified | Not specified | Causes slight bradycardia (reduced heart rate). | [2] |

| Blood Pressure | Azaperone | Not specified | Not specified | Causes a drop in blood pressure due to peripheral vasodilation. | [2] |

| Body Temperature | Azaperone | 8 mg/kg & 12 mg/kg | Oral | Significant decrease in rectal temperature. | [1][8] |

| Respiratory Rate | Azaperone | 8 mg/kg & 12 mg/kg | Oral | Increased respiratory frequency (tachypnoea). | [1][8] |

| Sedation Onset | Azaperone | Therapeutic dose | Intramuscular | 5 - 10 minutes. | [2] |

| Sedation Duration | Azaperone | Therapeutic dose | Intramuscular | 1 - 3 hours. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are descriptions of common experimental protocols used in the study of azaperone's effects on stress in pigs.

Protocol 1: Evaluation of Azaperone on Transport Stress

-

Objective: To assess the efficacy of azaperone in mitigating the physiological stress responses associated with transportation in pigs.

-

Animals: Clinically healthy pigs, acclimated to their housing for at least one week prior to the experiment.

-

Experimental Groups:

-

Group A (Control): Saline injection.

-

Group B (Azaperone): Azaperone administered at a specified dose (e.g., 2.2 mg/kg IM).[7]

-

-

Procedure:

-

Baseline blood samples are collected from all animals for the analysis of cortisol, ACTH, and other stress biomarkers.

-

Animals are administered either saline or azaperone via intramuscular injection 30 minutes prior to loading.

-

Pigs are loaded onto a transport vehicle and transported for a predetermined duration (e.g., 2-4 hours).

-

Immediately upon unloading, a second blood sample is collected.

-

Behavioral observations (e.g., aggression, vocalization, posture) are recorded during and after transport.

-

Heart rate and respiratory rate may be monitored using appropriate equipment.

-

-

Data Analysis: Statistical comparison of physiological and behavioral data between the control and azaperone-treated groups.

Protocol 2: Assessment of Azaperone on Mixing Stress

-

Objective: To determine the effectiveness of azaperone in reducing aggression and physiological stress when mixing unfamiliar pigs.

-

Animals: Unfamiliar growing-finishing pigs.

-

Experimental Groups:

-

Group A (Control): Saline injection.

-

Group B (Azaperone): Azaperone administered at a specified dose (e.g., 2.2 mg/kg IM).[7]

-

-

Procedure:

-

Pigs are housed in their original social groups prior to the experiment.

-

Immediately before mixing, animals are weighed and administered either saline or azaperone.

-

Pigs from different original groups are mixed into a new pen.

-

Behavioral interactions, particularly aggressive encounters (e.g., fighting, biting), are continuously recorded for a set period (e.g., 24-48 hours) using video cameras.

-

Skin lesion scores are assessed at various time points post-mixing to quantify the extent of aggression-related injuries.

-

Blood samples can be collected at baseline and at intervals post-mixing to measure stress hormones.

-

-

Data Analysis: Comparison of the frequency and duration of aggressive behaviors, lesion scores, and hormonal changes between the treatment groups.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of azaperone on stress in pigs.

Conclusion

Azaperone's role in modulating physiological stress responses, primarily through its antagonism of dopamine D2 receptors, is a critical area of study for improving animal welfare in agricultural settings. While its efficacy in reducing stress-related behaviors and its impact on cardiovascular parameters are well-documented, further research is needed to provide more precise quantitative data on its modulation of the HPA axis, particularly concerning cortisol and ACTH levels. The experimental protocols and workflows detailed in this guide provide a framework for conducting robust and reproducible studies in this field. A deeper understanding of the molecular mechanisms and the collection of more granular quantitative data will be instrumental for the development of more effective stress management strategies in animal production and for broader applications in drug development.

References

- 1. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. The influence of azaperone treatment at weaning on reproductive performance of sows: altering effects of season and parity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Dopamine D1 and D2 dopamine receptors regulate immobilization stress-induced activation of the hypothalamus-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for Intramuscular Administration of Azaperone in Piglets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a potent neuroleptic agent belonging to the butyrophenone class of tranquilizers.[1] It is widely utilized in swine management for its sedative and anti-aggressive properties.[1] Azaperone primarily functions as a dopamine D2 receptor antagonist in the central nervous system, which results in a calming effect, reduced aggression, and decreased motor activity.[2][3] This document provides detailed protocols for the intramuscular (IM) administration of Azaperone in piglets, summarizing key quantitative data and experimental methodologies from cited research.

Pharmacokinetics and Pharmacodynamics

Upon intramuscular injection, Azaperone is rapidly absorbed and distributed. The onset of action is typically observed within 5 to 10 minutes.[4][5] Peak sedative effects are generally reached within 15 minutes in young pigs and 30 minutes in more mature animals.[2][5] The duration of sedation typically lasts from 1 to 6 hours.[4][5] Azaperone is metabolized in the liver and excreted primarily through the kidneys.[4][6]

Data Summary

The following tables summarize the quantitative data for the intramuscular administration of Azaperone in piglets.

Table 1: Recommended Intramuscular Dosages of Azaperone in Piglets for Various Indications

| Indication | Dosage (mg/kg body weight) | Reference |

| Regrouping/Prevention of Aggression | 2.0 - 2.2 mg/kg | [5][7][8] |

| Stress Reduction during Transport | 0.4 - 0.6 mg/kg | [7][8] |

| Premedication for Anesthesia | 1.0 - 2.0 mg/kg | [7] |

| Obstetrical Aid (in sows) | 2.0 mg/kg | [8] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Intramuscular Azaperone in Piglets

| Parameter | Value | Reference |

| Onset of Action | 5 - 10 minutes | [4][5] |

| Time to Peak Effect (Young Pigs) | ~15 minutes | [2][5] |

| Time to Peak Effect (Mature Pigs) | ~30 minutes | [2][5] |

| Duration of Sedation | 1 - 6 hours | [4][5] |

| Time to Peak Plasma Concentration | ~30 - 45 minutes | [4] |

Experimental Protocols

Protocol 1: Efficacy and Safety Study of Intramuscular Azaperone for Sedation in Weaned Piglets

This protocol is based on methodologies described in studies evaluating the sedative effects of Azaperone.[2]

-

Animal Selection:

-

Use a cohort of healthy, weaned piglets of a specific age and weight range.

-

House the piglets in a controlled environment with ad libitum access to food and water.

-

Allow for an acclimatization period before the start of the experiment.

-

-

Experimental Groups: